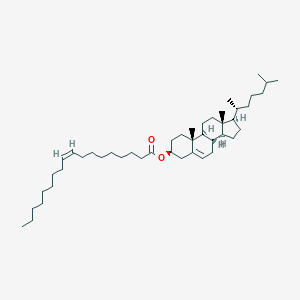

胆固醇油酸酯

描述

油酸胆固醇酯是一种胆固醇酯,它是胆固醇和油酸的酯类。它是一种重要的脂类分子,存在于各种生物系统中,特别是人血浆中。 油酸胆固醇酯以其在脂类代谢和储存中的作用而闻名,它是血液中低密度脂蛋白 (LDL) 和高密度脂蛋白 (HDL) 的主要成分 .

科学研究应用

作用机制

油酸胆固醇酯的主要作用机制是它在脂类代谢中的作用。它由固醇 O-酰基转移酶 (SOAT) 合成,该酶催化胆固醇与油酸的酯化反应。生成的油酸胆固醇酯随后被整合到脂蛋白颗粒中,例如 LDL 和 HDL。 这些颗粒通过血液将油酸胆固醇酯输送到各种组织,在那里它可以储存在脂滴中或用于膜合成 .

生化分析

Biochemical Properties

Cholesteryl oleate is involved in several biochemical reactions, primarily related to lipid metabolism. It interacts with enzymes such as lecithin-cholesterol acyltransferase (LCAT) and cholesterol esterase. LCAT catalyzes the formation of cholesteryl oleate from cholesterol and oleic acid, while cholesterol esterase hydrolyzes cholesteryl oleate back into cholesterol and oleic acid . These interactions are essential for maintaining cholesterol homeostasis and facilitating the transport of cholesterol in a more hydrophobic form within lipoprotein particles .

Cellular Effects

Cholesteryl oleate has significant effects on various cell types and cellular processes. It is a major constituent of lipid droplets in cells, particularly in macrophages, where it contributes to the formation of foam cells, a hallmark of atherosclerosis . Cholesteryl oleate influences cell signaling pathways, gene expression, and cellular metabolism by modulating the availability of cholesterol and fatty acids. It also affects the activity of enzymes involved in lipid metabolism, such as acyl-CoA:cholesterol acyltransferase (ACAT), which esterifies cholesterol to form cholesteryl oleate .

Molecular Mechanism

At the molecular level, cholesteryl oleate exerts its effects through various mechanisms. It binds to and is hydrolyzed by cholesterol esterase, releasing free cholesterol and oleic acid . This hydrolysis is crucial for the mobilization of cholesterol from lipid droplets and its subsequent utilization in cellular processes. Cholesteryl oleate also interacts with lipid transport proteins, such as scavenger receptor class B type I (SR-BI), facilitating the uptake and efflux of cholesterol in cells . Additionally, it influences gene expression by modulating the activity of transcription factors involved in lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cholesteryl oleate can change over time. Studies have shown that cholesteryl oleate is relatively stable under physiological conditions but can undergo hydrolysis by cholesterol esterase over time . Long-term exposure to cholesteryl oleate in cell culture models has been associated with alterations in cellular lipid metabolism and the formation of lipid droplets . These changes can impact cellular function and viability, particularly in macrophages and other lipid-storing cells.

Dosage Effects in Animal Models

The effects of cholesteryl oleate vary with different dosages in animal models. At low doses, cholesteryl oleate is efficiently metabolized and incorporated into lipid droplets without causing significant toxicity . At high doses, cholesteryl oleate can lead to the accumulation of lipid droplets and the formation of foam cells, contributing to the development of atherosclerosis . Toxic or adverse effects at high doses include increased oxidative stress and inflammation in vascular tissues .

Metabolic Pathways

Cholesteryl oleate is involved in several metabolic pathways, including the esterification and hydrolysis of cholesterol. It is synthesized by the action of LCAT, which transfers an acyl group from phosphatidylcholine to cholesterol, forming cholesteryl oleate . The hydrolysis of cholesteryl oleate is catalyzed by cholesterol esterase, releasing free cholesterol and oleic acid . These metabolic pathways are essential for maintaining cholesterol homeostasis and regulating lipid storage and transport within cells .

Transport and Distribution

Cholesteryl oleate is transported and distributed within cells and tissues through lipoprotein particles, primarily LDL . It is taken up by cells via receptor-mediated endocytosis and incorporated into lipid droplets for storage . Cholesteryl oleate can also be transported between lipoprotein particles by cholesteryl ester transfer protein (CETP), facilitating the redistribution of cholesterol within the body . The transport and distribution of cholesteryl oleate are critical for maintaining lipid balance and preventing the accumulation of cholesterol in tissues .

Subcellular Localization

Cholesteryl oleate is primarily localized in lipid droplets within cells . These lipid droplets serve as storage sites for cholesteryl oleate and other neutral lipids. The subcellular localization of cholesteryl oleate is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The presence of cholesteryl oleate in lipid droplets is essential for maintaining cellular lipid homeostasis and providing a reservoir of cholesterol for cellular processes .

准备方法

合成路线和反应条件

油酸胆固醇酯可以通过胆固醇与油酸的酯化反应合成。一种常见的方法是使用乙酸胆固醇和油酸甲酯,以乙醇钠作为催化剂。 该反应在回流条件下进行,通常在苯溶液中,温度范围为 130°C 至 140°C .

工业生产方法

在工业环境中,油酸胆固醇酯通常通过胆固醇与游离脂肪酸、酸酐或酰氯的酯化反应制备。该过程可能包括在二氧化碳气氛中将胆固醇和合适的脂肪酸在高温(约 200°C)下加热。 酸催化剂也被用于促进反应,但这种方法可能导致产率降低和副产物的形成 .

化学反应分析

反应类型

油酸胆固醇酯会发生各种化学反应,包括:

氧化: 油酸胆固醇酯可以氧化形成胆固醇酯氢过氧化物,它是动脉粥样硬化斑块形成过程中的中间体。

水解: 油酸胆固醇酯中的酯键可以被胆固醇酯酶等酶水解,形成胆固醇和油酸.

转酯化: 油酸胆固醇酯可以与其他脂肪酸发生转酯化反应,导致形成不同的胆固醇酯。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和各种过氧化物。

水解: 酶促水解通常在生理条件下使用胆固醇酯酶进行。

转酯化: 转酯化反应中使用乙醇钠或其他醇盐催化剂.

主要形成的产物

氧化: 胆固醇酯氢过氧化物。

水解: 胆固醇和油酸。

转酯化: 根据所用脂肪酸的不同,可以形成不同的胆固醇酯。

相似化合物的比较

类似化合物

油酸胆固醇酯: 另一种由胆固醇和亚油酸形成的胆固醇酯。

棕榈酸胆固醇酯: 由胆固醇和棕榈酸形成。

硬脂酸胆固醇酯: 由胆固醇和硬脂酸形成。

独特性

油酸胆固醇酯的独特性在于它特有的脂肪酸成分油酸,它是一种单不饱和脂肪酸。这使得油酸胆固醇酯与其他胆固醇酯相比具有独特的物理和化学性质。 例如,油酸胆固醇酯的熔点较低,溶解度特性也不同,这会影响它在生物系统中的行为 .

属性

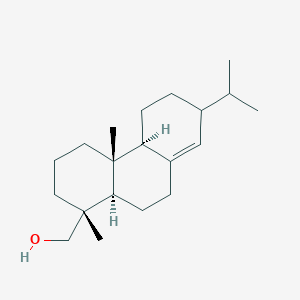

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26,35-36,38-42H,7-13,16-25,27-34H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJECHNNFRHZQKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H78O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

651.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

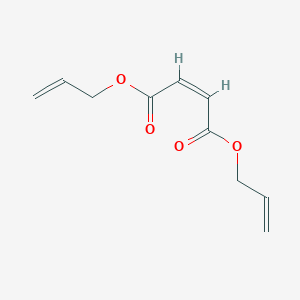

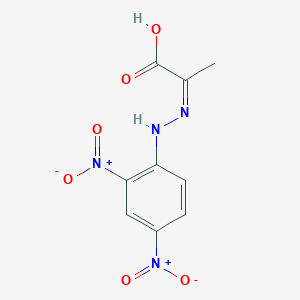

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。